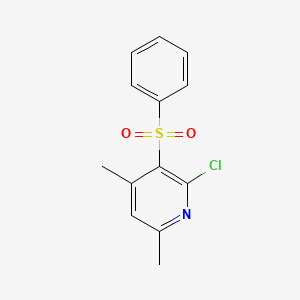

2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

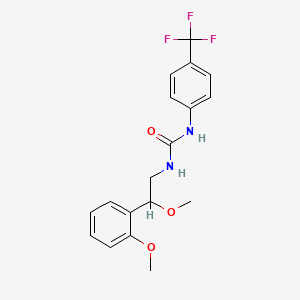

2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C13H12ClNO2S . It is a pyridine derivative, which is a class of compounds that are important structural motifs found in numerous bioactive molecules .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine consists of a pyridine ring substituted with chlorine, methyl, and phenylsulfonyl groups .Chemical Reactions Analysis

Pyridine derivatives, including 2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine, can participate in various chemical reactions. For example, they can be involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications

Synthesis of Pyrazolo Derivatives

The compound can react with hydrazine hydrate to afford the corresponding pyrazolo derivatives . Pyrazolo derivatives have been studied for their potential biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties.

Synthesis of Isoxazolo Derivatives

2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine can also react with hydroxylamine to produce isoxazolo derivatives . Isoxazolo derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer activities.

Synthesis of Pyridoquinazoline Derivatives

When reacted with anthranilic acid, this compound can yield pyridoquinazoline derivatives . These derivatives have been studied for their potential use in the treatment of various diseases, including cancer and neurological disorders.

Synthesis of Thienopyridine Derivatives

The compound can be used in the synthesis of thienopyridine derivatives . Thienopyridines are a class of drugs that inhibit platelet aggregation and are used to prevent thrombosis in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.

Suzuki–Miyaura Coupling

2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine can be used as a reagent in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryls, styrenes, and alkenes.

Synthesis of Lansoprazole-like Precursors

The compound can be used in the synthesis of lansoprazole-like precursors . Lansoprazole is a medication used to treat and prevent stomach and intestinal ulcers, erosive esophagitis, and Zollinger–Ellison syndrome.

properties

IUPAC Name |

3-(benzenesulfonyl)-2-chloro-4,6-dimethylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-9-8-10(2)15-13(14)12(9)18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXALPEBNFMYMPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2366927.png)

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)